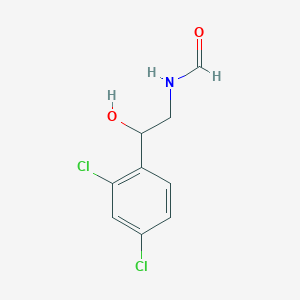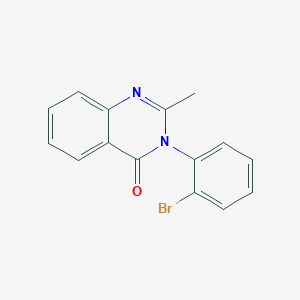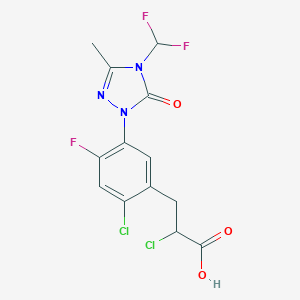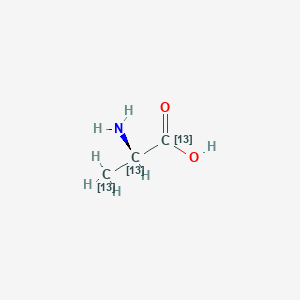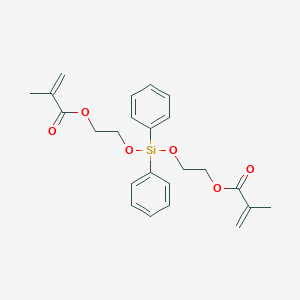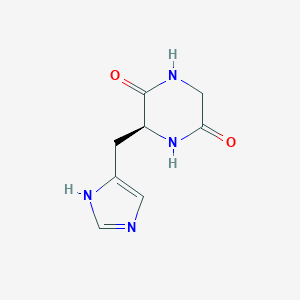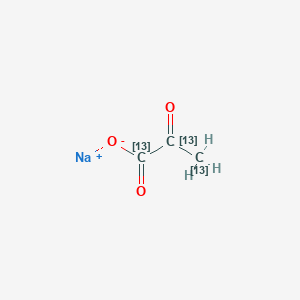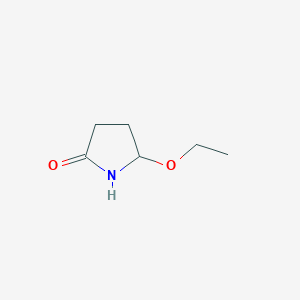
5-Ethoxy-2-pyrrolidinone
Übersicht
Beschreibung
5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is categorized as an impurity standard .
Synthesis Analysis
A convenient, safe, and cost-effective method for carrying out the key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone has been described . This procedure is developed by replacing inherently hazardous ethyl magnesium bromide with inexpensive and eco-friendly potassium carbonate .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-pyrrolidinone consists of a five-membered pyrrolidinone ring with an ethoxy group attached .Chemical Reactions Analysis
The key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone is a significant chemical reaction involving this compound .Physical And Chemical Properties Analysis
5-Ethoxy-2-pyrrolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 121.0±25.4 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Vigabatrin
5-Ethoxy-2-pyrrolidinone is used in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid), a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain . It is used for the treatment of disorders associated with depletion of GABA levels in the central nervous system (CNS) such as tardive dyskinesia, schizophrenia, and epilepsy .
Vinylation Reaction
A convenient, safe, and cost-effective method for carrying out the key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone in the presence of potassium carbonate is described . This procedure is developed by replacing inherently hazardous ethyl magnesium bromide with inexpensive and eco-friendly potassium carbonate .
Synthesis of Pyrrolidinone Derivatives
5-Ethoxy-2-pyrrolidinone can be used in the synthesis of pyrrolidinone derivatives . These derivatives have a wide range of applications in organic, medicinal, and combinatorial chemistry, and in drug discovery .
Wirkmechanismus
Target of Action
It’s worth noting that this compound is a key intermediate in the synthesis of5-vinyl-2-pyrrolidinone , which is a crucial component of Vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid) and acts as a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain .
Biochemical Pathways
Its derivative vigabatrin is known to affect the gabaergic pathway by inhibiting gaba transaminase, leading to increased gaba levels in the cns .
Pharmacokinetics
Given its role as a key intermediate in the synthesis of other compounds, its bioavailability may be influenced by its chemical structure and the conditions under which it is synthesized .
Result of Action
Its derivative vigabatrin is known to increase gaba levels in the cns, which can help in the treatment of disorders associated with depletion of gaba levels such as tardive dyskinesia, schizophrenia, and epilepsy .
Action Environment
It’s worth noting that this compound is described as a flammable liquid and should be kept away from open flames and high temperatures . This suggests that environmental factors such as temperature and exposure to certain chemicals could potentially influence its stability and efficacy.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Ethoxy-2-pyrrolidinone are not mentioned in the retrieved papers, the compound’s role in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin, suggests potential applications in the development of treatments for disorders associated with depletion of GABA levels in the central nervous system .
Eigenschaften
IUPAC Name |
5-ethoxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393849 | |
| Record name | 5-ethoxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-pyrrolidinone | |
CAS RN |
39662-63-0 | |
| Record name | 5-ethoxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Ethoxy-2-pyrrolidinone a valuable building block in organic synthesis?
A: 5-Ethoxy-2-pyrrolidinone acts as a versatile precursor to various complex molecules. It's easily synthesized from readily available starting materials like 2-pyrrolidinone or succinimide []. Its structure allows for selective ring-opening reactions and subsequent functionalization, making it particularly useful for synthesizing γ-keto aldehydes [, ]. These aldehydes are important building blocks for natural products and other complex molecules.
Q2: Can you provide an example of how 5-Ethoxy-2-pyrrolidinone is used to synthesize natural products?
A: Researchers have successfully used 5-Ethoxy-2-pyrrolidinone in the synthesis of dl-gephyrotoxin 223AB (also known as indolizidine 223AB) []. This synthesis utilizes a pseudo-Diels-Alder reaction between trans-1,3-heptadiene and an N-acyl immonium salt derived from 5-Ethoxy-2-pyrrolidinone []. The reaction proceeds with high regiospecificity and stereospecificity, highlighting the utility of 5-Ethoxy-2-pyrrolidinone in complex molecule synthesis.
Q3: Beyond natural product synthesis, are there other applications for 5-Ethoxy-2-pyrrolidinone derivatives?
A: Yes, 5-Ethoxy-2-pyrrolidinone derivatives have proven useful in synthesizing various heterocyclic compounds. For instance, researchers have explored their use in the synthesis of pyridyl-substituted pyrroles like α- and β-nicotyrine and their nor derivatives []. This synthetic route, utilizing 5-Ethoxy-2-pyrrolidinone, offers a practical approach, often bypassing the need for intermediate purification [].
Q4: Has the stereoselectivity of reactions involving 5-Ethoxy-2-pyrrolidinone derivatives been investigated?
A: Yes, studies have delved into the diastereoselectivity observed in the cyclization reactions of specific 5-Ethoxy-2-pyrrolidinone derivatives, particularly 1-(2-(benzyloxymethyl)-3-butenyl)-5-ethoxy-2-pyrrolidinones [, ]. Understanding the factors influencing diastereoselectivity in these reactions is crucial for controlling the stereochemistry of the final products, a critical aspect in synthesizing bioactive molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

